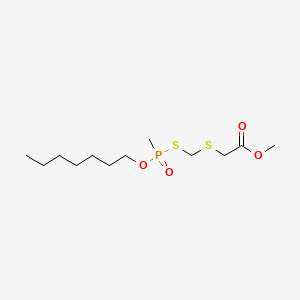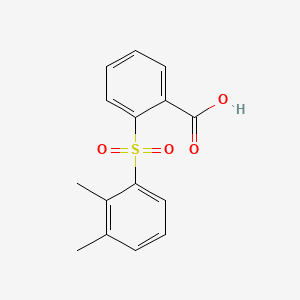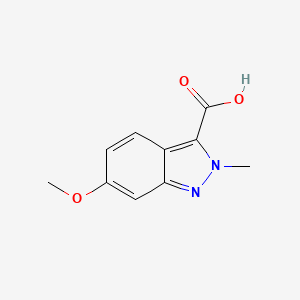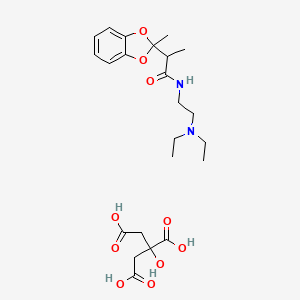
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is a complex organic compound with a unique structure It is characterized by the presence of a benzodioxole ring, an acetamide group, and a diethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction, often using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may interact with neurotransmitter receptors, while the benzodioxole ring can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-2-phenyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide
Comparison
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is unique due to its specific structural features, such as the alpha,2-dimethyl substitution and the citrate counterion
特性
CAS番号 |
62898-47-9 |
|---|---|
分子式 |
C23H34N2O10 |
分子量 |
498.5 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)propanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H26N2O3.C6H8O7/c1-5-19(6-2)12-11-18-16(20)13(3)17(4)21-14-9-7-8-10-15(14)22-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
PNONBAWRBNYEAZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C(C)C1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


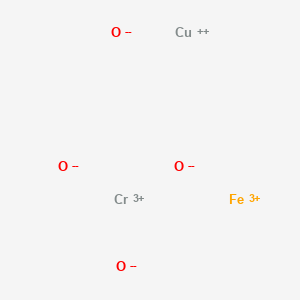


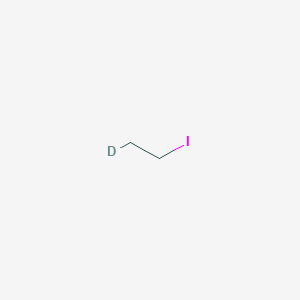

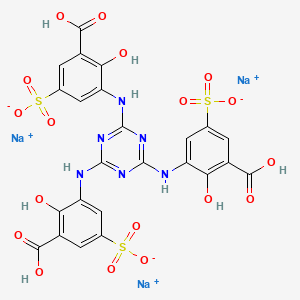
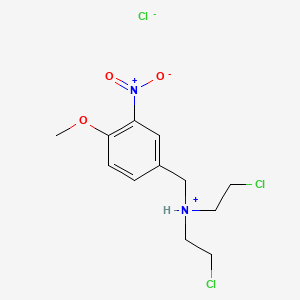
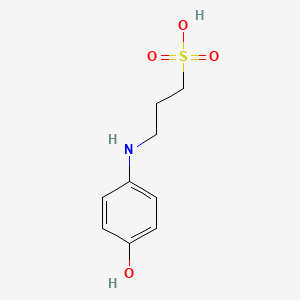
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
